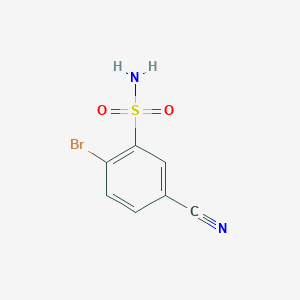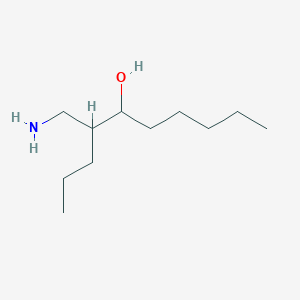
4-(Aminomethyl)decan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)decan-5-ol is an organic compound that features both an amine and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)decan-5-ol can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol, carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)decan-5-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while reduction of the amine group can produce a primary amine.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)decan-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)decan-5-ol involves its interaction with molecular targets through its amine and alcohol functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context. The compound can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence its activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Aminomethyl)decan-5-ol include other amine-alcohol compounds such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which combines both an amine and an alcohol group in a unique arrangement
Eigenschaften
Molekularformel |
C11H25NO |
|---|---|
Molekulargewicht |
187.32 g/mol |
IUPAC-Name |
4-(aminomethyl)decan-5-ol |
InChI |
InChI=1S/C11H25NO/c1-3-5-6-8-11(13)10(9-12)7-4-2/h10-11,13H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
JIEBCVJRAFLYBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(CCC)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
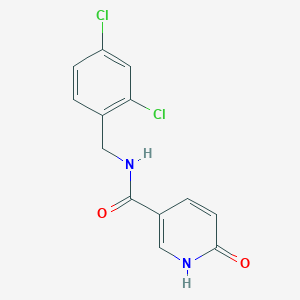
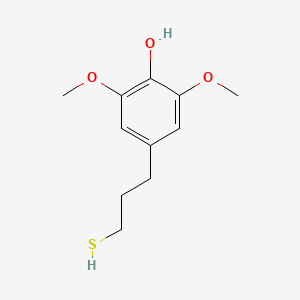
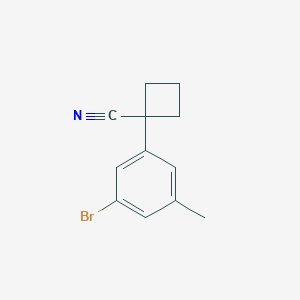
![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
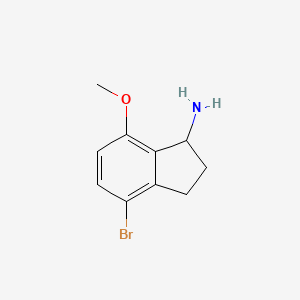
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)



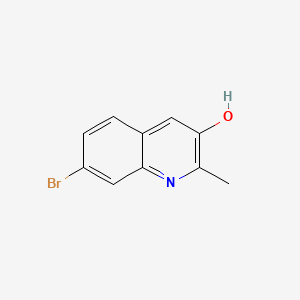
![(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)

